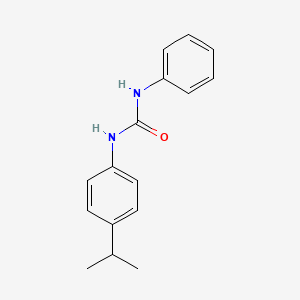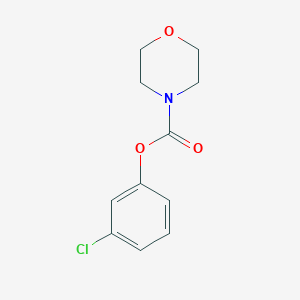
N-(4-isopropylphenyl)-N'-phenylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves molecular imprinting or complex chemical reactions. For instance, a molecularly imprinted polymer (MIP) selective for phenylurea herbicides was prepared using a similar compound as a dummy template, highlighting the synthetic approach towards creating selective materials for chemical recognition (Wang et al., 2005). This process demonstrates the tailored synthesis strategies for functionalized polymers with specific binding capabilities.
Molecular Structure Analysis
Studies on related molecules, such as N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives, provide insights into the molecular structure through spectroscopic techniques and crystallography (Yusof et al., 2010). These analyses reveal the geometric and electronic features critical for understanding the chemical behavior of N-(4-isopropylphenyl)-N'-phenylurea.
Chemical Reactions and Properties
Chemical reactions involving N-(4-isopropylphenyl)-N'-phenylurea or its analogs can result in various transformation pathways, leading to the formation of different products. For example, the reductive carbonylation of nitrobenzene has been explored as a route to synthesize diphenylurea derivatives without using phosgene, illustrating alternative synthetic pathways for urea compounds (Vavasori & Ronchin, 2012).
Physical Properties Analysis
The physical properties of N-(4-isopropylphenyl)-N'-phenylurea derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in various domains. The study of polyurethane cationomers synthesised with related isocyanates provides insights into the relationship between chemical structure and physical properties like surface energy and glass transition temperatures (Król & Król, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, determine the compound's utility in different applications. The metabolism of isoproturon, a phenylurea herbicide, in soils and by soil bacteria, offers an example of how chemical properties can influence environmental behavior and degradation pathways (Lehr et al., 1996).
Applications De Recherche Scientifique
Biodegradation in Agricultural Soils
N-(4-isopropylphenyl)-N'-phenylurea, a component of the phenylurea herbicide isoproturon, is subject to biodegradation in agricultural soils. Studies have focused on the microbial degradation of isoproturon and its metabolites. For instance, a research conducted by Sørensen et al. (2004) explored the degradation of isoproturon in soils that had been previously exposed to the herbicide, revealing that the initial N-demethylation step might be a limiting factor in its complete mineralization (Sørensen & Aamand, 2004).
Microbial Mineralization
The role of microbial communities in the mineralization of isoproturon has been a significant area of research. Hussain et al. (2009) characterized a bacterial culture from an agricultural soil that rapidly mineralized isoproturon. This study highlighted the importance of specific microbial interactions in the degradation process (Hussain et al., 2009).
Hydroxylation by Fungi
Research by Rønhede et al. (2005) demonstrated that various fungi from agricultural fields can hydroxylate isoproturon, producing hydroxylated metabolites. This finding suggests that fungi may play a significant role in forming these metabolites in soils treated with isoproturon (Rønhede et al., 2005).
Molecular Imprinting for Herbicide Detection
The development of molecularly imprinted polymers (MIPs) for the selective recognition of phenylurea herbicides represents another application. Wang et al. (2005) prepared a MIP using N-(4-isopropylphenyl)-N'-butyleneurea as a dummy template, demonstrating its high affinity and selectivity for phenylurea herbicides (Wang et al., 2005).
Isotope Fractionation in Herbicide Transformation
Penning et al. (2010) examined the isotope fractionation associated with different biotransformation reactions of isoproturon in bacterial and fungal strains. Their findings provide insights into the environmental fate of pesticides through characteristic isotope patterns (Penning et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWEVPLPZZKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5671749.png)
![ethyl (3-phenylbenzo[f]quinolin-1-yl)acetate](/img/structure/B5671755.png)
![(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671762.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)


![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![1-D-prolyl-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B5671838.png)
![methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate](/img/structure/B5671842.png)
![N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5671849.png)